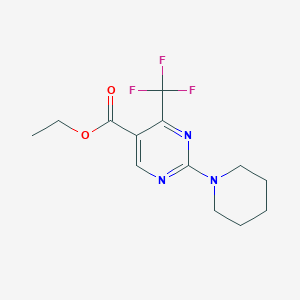
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly specialized chemical compound that has gained popularity in the scientific community due to its unique properties. The compound has been the focus of intensive research in recent years, and its potential applications in various fields have been explored.
Mécanisme D'action
The mechanism of action of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is its high potency and selectivity. The compound has been found to exhibit potent effects at relatively low concentrations, making it an attractive candidate for drug development. However, the compound is also highly specialized and complex, which makes it difficult to synthesize and study. Additionally, the compound's mechanism of action is not fully understood, which makes it challenging to develop effective therapeutic strategies.
Orientations Futures
Despite the challenges associated with studying Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate, there are several promising future directions for research. One direction is to further explore the compound's potential use as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate the compound's potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop effective therapeutic strategies based on this understanding.
Méthodes De Synthèse
The synthesis of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex process that involves several steps. The most commonly used method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
187036-01-7 |
|---|---|
Nom du produit |
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Formule moléculaire |
C13H16F3N3O2 |
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
ethyl 2-piperidin-1-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-8-17-12(18-10(9)13(14,15)16)19-6-4-3-5-7-19/h8H,2-7H2,1H3 |
Clé InChI |
RRECFHZKSPQKEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
Synonymes |
ETHYL 2-(PIPERIDIN-1-YL)-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





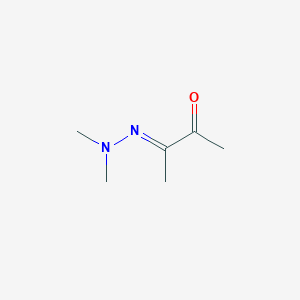
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
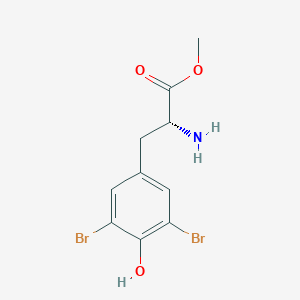
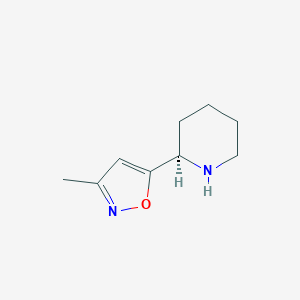

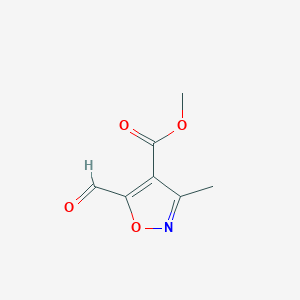
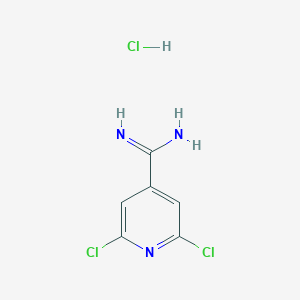

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)


